molecular formula C11H12BrFO2 B13594675 3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid

3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13594675
M. Wt: 275.11 g/mol
InChI Key: SORXESNLVXAEGZ-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2. This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a dimethylpropanoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a dimethylpropanoic acid group. One common method involves the use of 3-bromo-4-fluorobenzene as a starting material, which undergoes a Friedel-Crafts alkylation reaction with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylboronic acid
  • 3-Bromo-4-fluorophenylacetic acid
  • 3-Bromo-4-fluorophenylpropanoic acid

Uniqueness

3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with a dimethylpropanoic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-9(13)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

SORXESNLVXAEGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)F)Br)C(=O)O

Origin of Product

United States

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